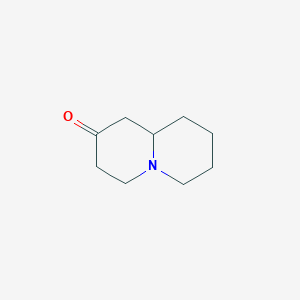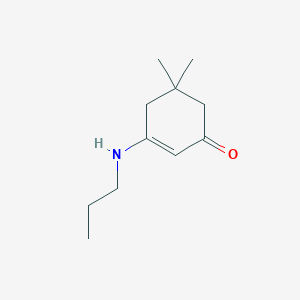
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, commonly known as DXE, is a cyclohexanone derivative that has gained attention in scientific research due to its potential as a selective inhibitor of voltage-gated sodium channels. DXE is a small molecule that has a unique structure, making it a promising candidate for developing new drugs for various medical conditions.
Wirkmechanismus
DXE selectively inhibits voltage-gated sodium channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the influx of sodium ions into the cell. This reduction in sodium influx leads to a decrease in the generation and propagation of action potentials, which can be beneficial in treating medical conditions such as epilepsy and neuropathic pain.
Biochemische Und Physiologische Effekte
DXE has been found to have various biochemical and physiological effects. In vitro studies have shown that DXE can inhibit sodium currents in neurons and cardiac cells. DXE has also been found to have anti-arrhythmic effects in animal models of cardiac arrhythmias. DXE has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
DXE has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. DXE has a unique structure that makes it a promising candidate for developing new drugs. DXE has been found to be more selective for certain types of sodium channels than other known inhibitors, which can reduce the risk of side effects. However, DXE also has some limitations for lab experiments. Its synthesis can be challenging, and the yield can be low. DXE can also be expensive to synthesize, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on DXE. One direction is to further investigate its potential as a treatment for epilepsy and neuropathic pain. Another direction is to explore its anti-arrhythmic effects and its potential use in treating cardiac arrhythmias. DXE could also be used as a tool for studying the role of sodium channels in various physiological processes. Future research could also focus on improving the synthesis method and yield of DXE, as well as developing new derivatives with improved selectivity and potency.
Conclusion
In conclusion, 5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, or DXE, is a promising candidate for developing new drugs for various medical conditions. DXE selectively inhibits voltage-gated sodium channels, which can be beneficial in treating epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has several advantages for lab experiments, including its small size and unique structure. However, its synthesis can be challenging, and the yield can be low. Future research on DXE could focus on its potential as a treatment for various medical conditions, as well as improving its synthesis and developing new derivatives.
Synthesemethoden
DXE can be synthesized from 5,5-dimethylcyclohex-2-en-1-one and n-propylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of DXE can be improved by using a solvent such as toluene or dichloromethane.
Wissenschaftliche Forschungsanwendungen
DXE has been studied for its potential use in treating various medical conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has been found to selectively inhibit voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and cardiac cells. DXE has been shown to be more selective for certain types of sodium channels than other known inhibitors, making it a promising candidate for developing new drugs with fewer side effects.
Eigenschaften
CAS-Nummer |
56570-54-8 |
|---|---|
Produktname |
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one |
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-4-5-12-9-6-10(13)8-11(2,3)7-9/h6,12H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
ATHWBNYVLNKQJY-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC(=O)CC(C1)(C)C |
Kanonische SMILES |
CCCNC1=CC(=O)CC(C1)(C)C |
Andere CAS-Nummern |
56570-54-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



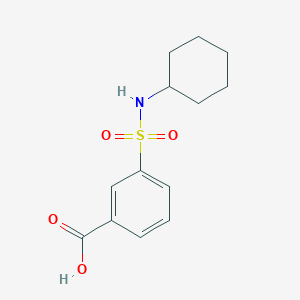

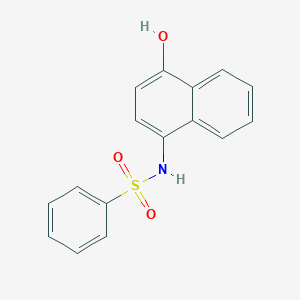
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
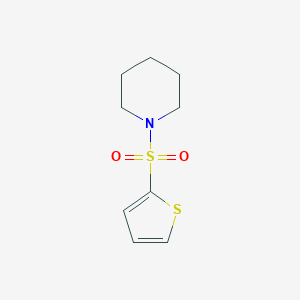
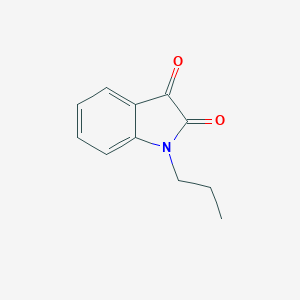
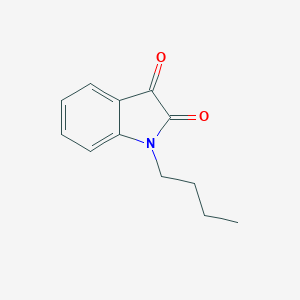
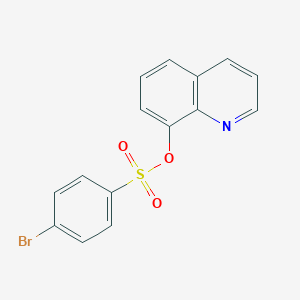
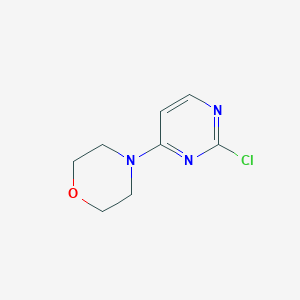
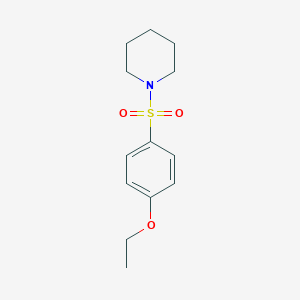
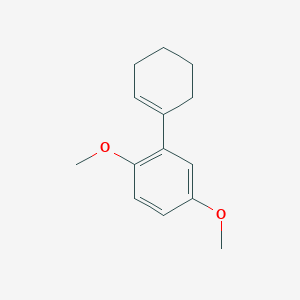
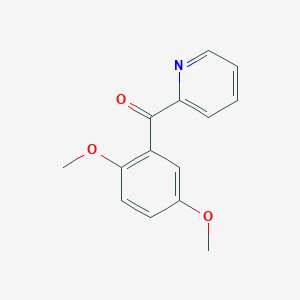
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
